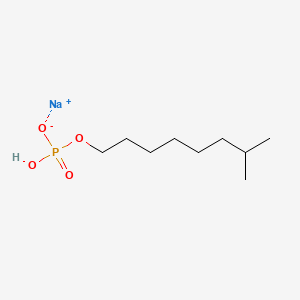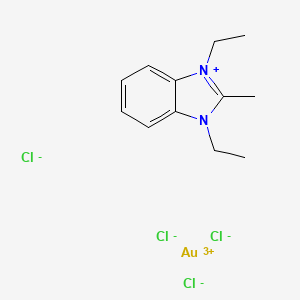
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- is a chemical compound with the molecular formula C20H28N2O4S. It is known for its unique structure, which includes a quinoline ring substituted with an ethoxy group and a sulfonyl group attached to a decanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The ethoxy group is introduced via an ethylation reaction.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification techniques such as recrystallization and chromatography are crucial for obtaining high-quality products .
Chemical Reactions Analysis
Types of Reactions
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline structure.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity. These interactions can trigger various cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(8-methoxy-5-quinolylsulfonyl)aziridine: Similar structure but with a methoxy group instead of an ethoxy group.
N-isobutyl decanamide: Structurally related but lacks the quinoline ring.
Uniqueness
Decanamide, N-(8-ethoxy-5-quinolylsulfonyl)- is unique due to its combination of a quinoline ring with an ethoxy group and a sulfonyl group attached to a decanamide chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
97658-06-5 |
|---|---|
Molecular Formula |
C21H30N2O4S |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(8-ethoxyquinolin-5-yl)sulfonyldecanamide |
InChI |
InChI=1S/C21H30N2O4S/c1-3-5-6-7-8-9-10-13-20(24)23-28(25,26)19-15-14-18(27-4-2)21-17(19)12-11-16-22-21/h11-12,14-16H,3-10,13H2,1-2H3,(H,23,24) |
InChI Key |
PCZDTHHOBRIYOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



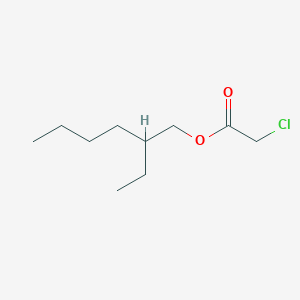
![Ethyl 2-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4-methylpentanoate](/img/structure/B13786347.png)
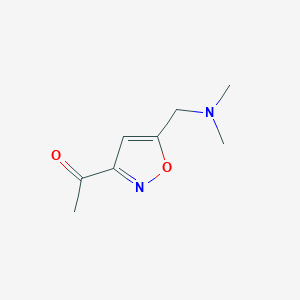
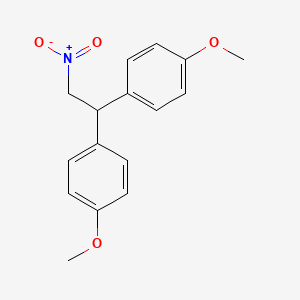
![4-Methyl-1-[3,4-(methylenebisoxy)phenyl]-1-penten-3-one](/img/structure/B13786367.png)

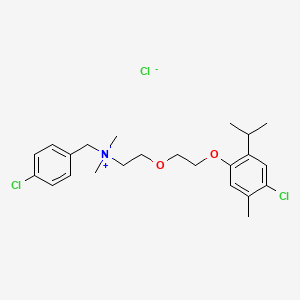
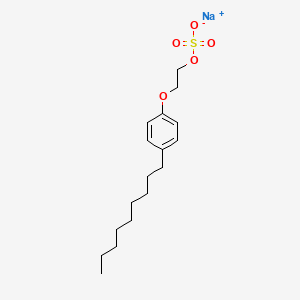
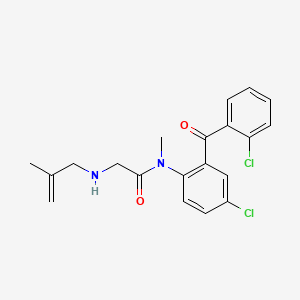
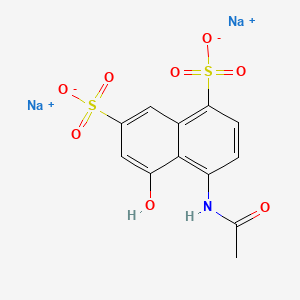
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)
